Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate
CAS No.: 922629-61-6
Cat. No.: VC3427254
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922629-61-6 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | methyl 4-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate |
| Standard InChI | InChI=1S/C19H16N2O3S/c1-24-18(23)15-9-7-13(8-10-15)12-25-19-20-16(11-17(22)21-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21,22) |
| Standard InChI Key | JEHUKNJWBBQUSV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Introduction
Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate is a synthetic organic compound with a complex molecular structure. It belongs to the broader category of pyrimidine derivatives, which are often studied for their potential biological activities and applications in pharmaceuticals. This compound is characterized by its molecular formula, C19H16N2O3S, and molecular weight of 352.41 g/mol .
Synthesis and Preparation
The synthesis of Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate typically involves multi-step organic reactions. These may include the formation of the pyrimidine core, introduction of the phenyl group, and attachment of the benzoate moiety. Detailed synthesis protocols are often found in specialized chemical literature and may vary based on specific conditions and reagents used.
Biological Activities and Potential Applications
While specific biological activities of Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate are not widely documented, compounds with similar structures have shown potential in various therapeutic areas. For example, pyrimidine derivatives are known for their roles in antiviral, anticancer, and antimicrobial applications. The presence of a hydroxyl group and a phenyl ring could contribute to interactions with enzymes or receptors, suggesting potential for further investigation in drug discovery.
Research Findings and Future Directions
Research on pyrimidine derivatives often focuses on their structural modifications to enhance biological activity. Studies involving similar compounds have demonstrated promising results in inhibiting enzymes or interacting with specific biological targets. Future research on Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate could explore its cytotoxicity, enzyme inhibition profiles, or potential as a lead compound for drug development.
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